

Unveiling the Molecule: An Introduction to 2-Chloro-5-phenylpyridine-3-carboxaldehyde

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Compound of Interest

Compound Name:	2-Chloro-5-phenylpyridine-3-carboxaldehyde
CAS No.:	176433-57-1
Cat. No.:	B061185

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Substituted pyridines are a critical class of heterocyclic compounds, forming the backbone of numerous pharmaceutical and agricultural agents.[1] The title compound, **2-chloro-5-phenylpyridine-3-carboxaldehyde**, presents a unique analytical challenge due to its combination of a halogenated pyridine ring, a phenyl substituent, and a reactive aldehyde group. Understanding its behavior under mass spectrometric conditions is crucial for its identification, quantification, and metabolism studies. LC-MS, with its high sensitivity and selectivity, stands as a primary tool for the analysis of such non-volatile compounds.[5]

Hypothesized LC-MS Fragmentation Pathway

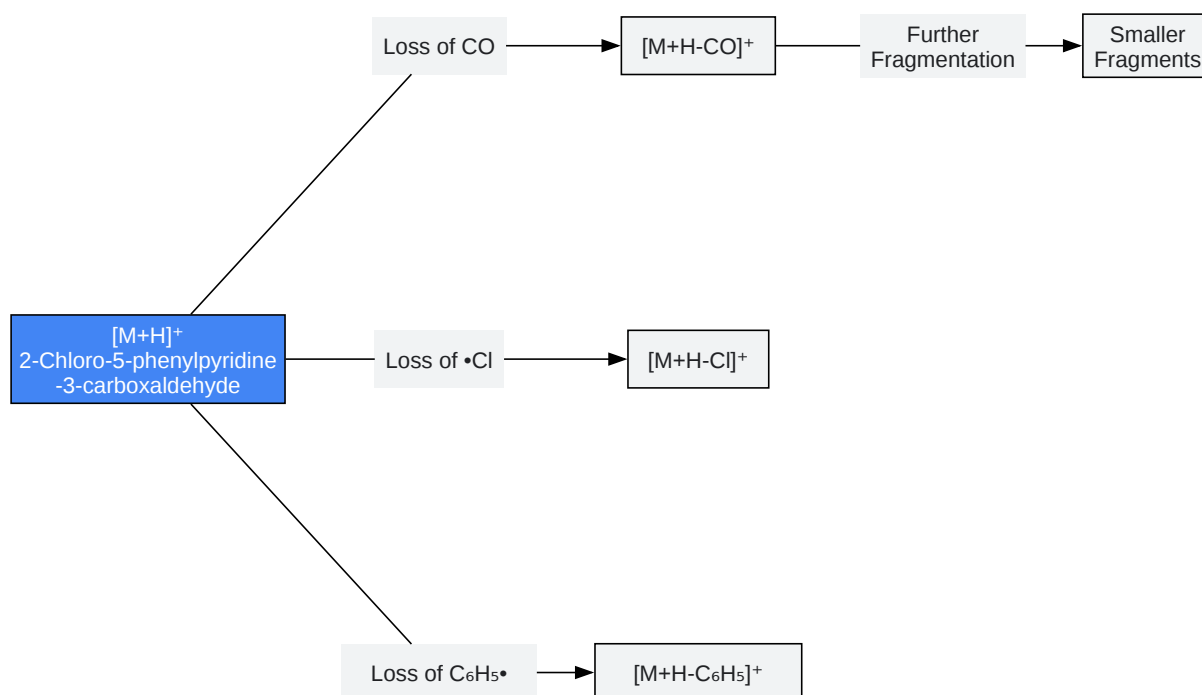
Under typical positive ion electrospray ionization (ESI+), the aldehyde group is a likely site of protonation, yielding a protonated molecule $[M+H]^+$. Subsequent collision-induced dissociation (CID) is expected to initiate fragmentation cascades influenced by the electronic effects of the chloro, phenyl, and carboxaldehyde substituents.

Proposed Key Fragmentation Reactions

The fragmentation of the protonated molecule of **2-chloro-5-phenylpyridine-3-carboxaldehyde** is anticipated to proceed through several key pathways:

- Loss of Carbon Monoxide (CO): A characteristic fragmentation of protonated aromatic aldehydes is the neutral loss of carbon monoxide (28 Da).[3]
- Loss of Chlorine Radical ($\bullet\text{Cl}$): Cleavage of the carbon-chlorine bond can lead to the loss of a chlorine radical.
- Loss of the Phenyl Group ($\text{C}_6\text{H}_5\bullet$): Fragmentation can occur at the bond connecting the phenyl group to the pyridine ring.
- Ring Cleavage: At higher collision energies, fragmentation of the pyridine ring itself is possible.

The following diagram illustrates the hypothesized fragmentation pathways.



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Caption: Hypothesized fragmentation pathway of protonated **2-chloro-5-phenylpyridine-3-carboxaldehyde**.

Predicted Mass-to-Charge Ratios

The following table summarizes the predicted mass-to-charge (m/z) ratios for the key ions in the positive ion mode.

Ion Description	Proposed Structure	Predicted m/z
Protonated Molecule	$[\text{C}_{12}\text{H}_9\text{ClNO}]^+$	218.04
Loss of CO	$[\text{C}_{11}\text{H}_9\text{ClN}]^+$	190.04
Loss of Cl	$[\text{C}_{12}\text{H}_9\text{NO}]^+$	182.07
Loss of C ₆ H ₅	$[\text{C}_6\text{H}_4\text{ClNO}]^+$	141.00

Comparative Analysis of Analytical Techniques

While LC-MS is a powerful tool, a comprehensive characterization of **2-chloro-5-phenylpyridine-3-carboxaldehyde** benefits from the complementary information provided by other analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for volatile and thermally stable compounds.^[6]

- Advantages:
 - High chromatographic resolution, allowing for the separation of closely related isomers.
 - Extensive and standardized electron ionization (EI) libraries for compound identification.
- Disadvantages:

- Requires the analyte to be volatile and thermally stable. The target molecule may require derivatization to improve its volatility, which adds a step to sample preparation.[7]
- Potential for thermal degradation of the aldehyde functionality in the hot injector.

For **2-chloro-5-phenylpyridine-3-carboxaldehyde**, GC-MS could be a viable option, potentially after derivatization of the aldehyde group to form a more stable oxime or hydrazone derivative.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical structure and connectivity of atoms.

- Advantages:
 - Non-destructive technique.
 - Provides unambiguous structural elucidation through various 1D and 2D experiments (^1H , ^{13}C , COSY, HSQC, HMBC).
 - Quantitative capabilities (qNMR).
- Disadvantages:
 - Relatively low sensitivity compared to MS, requiring larger sample amounts.[9][10]
 - Complex spectra for molecules with many interacting protons.

For confirming the synthesis and structure of **2-chloro-5-phenylpyridine-3-carboxaldehyde**, NMR is indispensable. For instance, the aldehyde proton would exhibit a characteristic downfield chemical shift (around 9-10 ppm) in the ^1H NMR spectrum.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- Advantages:
 - Provides rapid identification of key functional groups.

- Can be used for both qualitative and quantitative analysis.
- Disadvantages:
 - Provides limited information on the overall molecular structure and connectivity.
 - Complex spectra can be difficult to interpret fully.

In the IR spectrum of **2-chloro-5-phenylpyridine-3-carboxaldehyde**, characteristic absorption bands for the C=O stretch of the aldehyde (around 1700 cm^{-1}), C-Cl stretch, and aromatic C=C and C-H vibrations would be expected.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Experimental Protocol: LC-MS/MS Analysis

The following is a detailed, step-by-step methodology for the analysis of **2-chloro-5-phenylpyridine-3-carboxaldehyde** using a standard LC-MS/MS system.

Sample Preparation

- Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Perform serial dilutions to create working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
- For analysis in complex matrices (e.g., plasma, tissue homogenates), a protein precipitation or solid-phase extraction (SPE) step would be necessary to remove interferences.

Liquid Chromatography Conditions

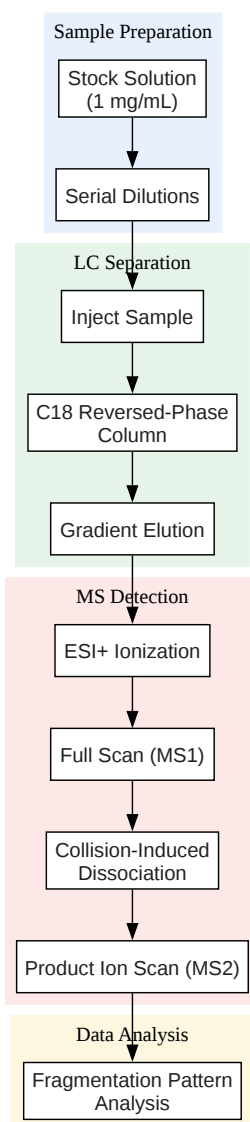
- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.

- Column Temperature: 40 °C.
- Injection Volume: 5 µL.

Mass Spectrometry Conditions

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 800 L/hr.
- Collision Gas: Argon.
- MS Scan Mode: Full scan from m/z 50 to 500.
- MS/MS Scan Mode: Product ion scan of the precursor ion at m/z 218.04, with collision energy ramped from 10 to 40 eV to observe the fragmentation pattern.

The following diagram illustrates the experimental workflow.



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Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The structural characterization of **2-chloro-5-phenylpyridine-3-carboxaldehyde** requires a multi-faceted analytical approach. LC-MS/MS provides unparalleled sensitivity for detecting and proposing the fragmentation of the molecule, with key predicted losses of carbon monoxide and chlorine. While this guide presents a theoretically derived fragmentation pathway, it serves as a robust starting point for experimental verification. For unambiguous structure confirmation and a holistic understanding of the molecule's properties, the integration of GC-MS, NMR, and

IR spectroscopy is highly recommended. This comprehensive analytical toolkit empowers researchers to confidently identify and characterize novel chemical entities in the dynamic landscape of drug discovery and development.

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